- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phaseHuaxue Shiji, 2017, 39(3), 235-240,
Cas no 91-73-6 (N,N-Dibenzylaniline)

N,N-Dibenzylaniline structure
Nombre del producto:N,N-Dibenzylaniline
Número CAS:91-73-6
MF:C20H19N
Megavatios:273.371565103531
MDL:MFCD00022015
CID:81765
PubChem ID:87566882
N,N-Dibenzylaniline Propiedades químicas y físicas
Nombre e identificación
-
- N,N-Dibenzylaniline
- Dibenzylaniline
- N-Phenyldibenzylamine
- Aniline, N,N-dibenzyl-
- Dibenzylamine, N-phenyl-
- Benzenamine, N,N-bis(phenylmethyl)-
- Dibenzylaniline, N,N-bis(phenylmethyl)-
- ISGXOWLMGOPVPB-UHFFFAOYSA-N
- Dibenzylanilin
- NSC6243
- bisbenzylphenylamine
- Aniline, dibenzyl-
- Aniline,N-dibenzyl-
- N,N-dibenzyl-aniline
- N,N-dibenzylbenzenamine
- Maybridge1_002598
- Opre
- Dibenzylamine, N-phenyl- (6CI, 7CI, 8CI)
- NSC 6243
- N,N-Dibenzylaniline , 99%
- MFCD00022015
- EINECS 202-093-5
- HMS548O02
- N-Phenyl-N-(phenylmethyl)benzenemethanamine
- Benzenamine,N-bis(phenylmethyl)-
- Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
- DTXSID5059030
- D0154
- CDS1_000310
- Oprea1_063741
- AI3-00848
- 6GF9B456WW
- NSC-6243
- Dibenzylaniline,N-bis(phenylmethyl)-
- Aniline, N,N-bis(benzyl)-
- CS-0156317
- SCHEMBL43183
- N,N-Dibenzyl-N-phenylamine #
- NS00039407
- DivK1c_001350
- AKOS005444232
- D97707
- STK368412
- AS-57150
- UNII-6GF9B456WW
- DTXCID9048722
- 91-73-6
-
- MDL: MFCD00022015
- Renchi: 1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2
- Clave inchi: ISGXOWLMGOPVPB-UHFFFAOYSA-N
- Sonrisas: C1C=CC(N(CC2C=CC=CC=2)CC2C=CC=CC=2)=CC=1
Atributos calculados
- Calidad precisa: 273.15200
- Masa isotópica única: 273.15175
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 21
- Cuenta de enlace giratorio: 5
- Complejidad: 250
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 5.7
- Superficie del Polo topológico: 3.2
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Acicular or columnar crystals
- Denso: 1.0444
- Punto de fusión: 68.0 to 71.0 deg-C
- Punto de ebullición: 180°C/1mmHg(lit.)
- Punto de inflamación: 174 °C
- índice de refracción: 1.7500 (estimate)
- PSA: 3.24000
- Logp: 4.89340
- Disolución: Soluble in ether \ benzene \ hot ethanol and hot acetic acid. Insoluble in water
N,N-Dibenzylaniline Información de Seguridad
-
Símbolo:
- Promover:warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36/37/39
- TSCA:Yes
- Términos de riesgo:R36/37/38
N,N-Dibenzylaniline Datos Aduaneros
- Código HS:2921420090
- Datos Aduaneros:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N,N-Dibenzylaniline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0154-25G |
N,N-Dibenzylaniline |
91-73-6 | >99.0%(GC) | 25g |
¥150.00 | 2024-04-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0154-500G |
N,N-Dibenzylaniline |
91-73-6 | >99.0%(GC) | 500g |
¥990.00 | 2024-04-15 | |
abcr | AB140936-25 g |
N,N-Dibenzylaniline, 99%; . |
91-73-6 | 99% | 25g |
€47.50 | 2023-05-21 | |
eNovation Chemicals LLC | D758381-300g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 300g |
$185 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43360-100g |
N,N-Dibenzylaniline |
91-73-6 | 100g |
¥572.0 | 2021-09-08 | ||
abcr | AB140936-500 g |
N,N-Dibenzylaniline, 99%; . |
91-73-6 | 99% | 500g |
€250.00 | 2023-05-21 | |
1PlusChem | 1P003SZ7-25g |
N,N-Dibenzylaniline |
91-73-6 | >99.0%(GC) | 25g |
$29.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | NZ845-100g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 100g |
¥378.0 | 2023-09-02 | |
Aaron | AR003T7J-25g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 25g |
$16.00 | 2025-01-22 | |
Aaron | AR003T7J-10g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 10g |
$11.00 | 2024-07-18 |
N,N-Dibenzylaniline Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Acetonitrile
Referencia
- Novel aryne chemistry in organic synthesis2006, , 67(11),,
Métodos de producción 3
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Catalysts: (2,4,6-Trimethylphenyl)copper , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt
Referencia
- Mesitylcopper(I)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-5,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
Referencia
- Copper-catalyzed electrophilic amination of arylsilanes with hydroxylaminesOrganic Letters, 2013, 15(1), 172-175,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
Referencia
- Mech. Studies of a Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents by O-Benzoyl N,N-Dialkylhydroxylamines; Dev. of a 3-Exo-Dig Cycl. for the Prepare of Vinylidene Cyclopropanes; Total Synth. of (+)-Polyanthellin A2009, , ,,
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 24 h, 80 °C
Referencia
- Palladium-Catalyzed Amination of Aryl SulfoxidesOrganic Letters, 2018, 20(4), 1134-1137,
Métodos de producción 9
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Benzoic acid , Dichlorobis(methyldiphenylphosphine)palladium Solvents: Toluene ; 3 h, rt
1.2 rt → 100 °C; 18 h, 100 °C
1.2 rt → 100 °C; 18 h, 100 °C
Referencia
- Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular OxygenOrganic Letters, 2012, 14(21), 5606-5609,
Métodos de producción 11
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Toluene
1.2 Reagents: Potassium tert-butoxide
1.3 Solvents: Dichloromethane
1.2 Reagents: Potassium tert-butoxide
1.3 Solvents: Dichloromethane
Referencia
- Synthesis of 2,3-dihydroindoles, indoles, and anilines by transition metal-free amination of aryl chloridesJournal of Organic Chemistry, 2001, 66(4), 1403-1412,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Silver tetrafluoroborate Catalysts: [1-Butyl-1,3-dihydro-3-(2-hydroxy-2-methylpropyl)-2H-imidazol-2-ylidene]dichloro… Solvents: Acetonitrile ; 15 min, rt
1.2 Solvents: Toluene ; 15 h, 110 °C; cooled
1.2 Solvents: Toluene ; 15 h, 110 °C; cooled
Referencia
- A highly active bifunctional iridium complex with an alcohol/alkoxide-tethered N-heterocyclic carbene for alkylation of amines with alcoholsChemistry - A European Journal, 2012, 18(45), 14510-14519,
Métodos de producción 14
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ; 24 h, 50 bar, 65 °C; 65 °C → 5 °C
Referencia
- An Easy and General Iron-Catalyzed Reductive Amination of Aldehydes and Ketones with AnilinesChemistry - An Asian Journal, 2011, 6(9), 2240-2245,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , Sodium dodecyl sulfate Solvents: Water ; 5 min, 80 °C
1.2 1.5 h, 80 °C; cooled
1.2 1.5 h, 80 °C; cooled
Referencia
- Aqueous-mediated N-alkylation of aminesEuropean Journal of Organic Chemistry, 2007, (8), 1369-1377,
Métodos de producción 17
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Silver triflate , Palladium, bis[μ-[1-[2,6-bis(1-methylethyl)phenyl]-2-(diphenylphosphino-κP)-1H-i… Solvents: Toluene ; overnight, 100 °C
Referencia
- Effect of Precatalyst Oxidation State in C-N Cross-Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd(I) and Pd(II) ComplexesOrganometallics, 2021, 40(16), 2763-2767,
Métodos de producción 19
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: 2,6-Lutidine , Triethoxysilane Catalysts: Tetraphenylporphyrin , Iron iodide (FeI2) , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Acetonitrile ; 24 h, 65 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanismNature Communications, 2022, 13(1),,
Métodos de producción 21
Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 14 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
Referencia
- Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation ConditionsSynlett, 2017, 28(20), 2891-2895,
Métodos de producción 22
Condiciones de reacción
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dichloromethane ; 36 h, 40 °C
Referencia
- Oxidation-Reduction Condensation of Diazaphosphites for Carbon-Heteroatom Bond Formation Based on Mitsunobu MechanismOrganic Letters, 2017, 19(3), 544-547,
Métodos de producción 23
Condiciones de reacción
1.1 Catalysts: Copper oxide (CuO) (modified montmorillonite-KSF) ; 0.5 h, rt
Referencia
- An expeditious N,N-dibenzylation of anilines under ultrasonic irradiation conditions using low loading Cu(II)-clay heterogeneous catalystTetrahedron Letters, 2015, 56(1), 136-141,
Métodos de producción 24
Condiciones de reacción
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: 1,4-Dioxane ; 25 °C; 10 - 90 min, 100 °C
Referencia
- Transition metal-free amination of aryl halides-A simple and reliable method for the efficient and high-yielding synthesis of N-arylated aminesTetrahedron, 2009, 65(6), 1180-1187,
Métodos de producción 25
Condiciones de reacción
1.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 10 min, rt
1.2 1 h, rt
1.3 Solvents: Water ; rt
1.2 1 h, rt
1.3 Solvents: Water ; rt
Referencia
- Copper-Catalyzed Electrophilic Amination of Organoaluminum Nucleophiles with O-Benzoyl HydroxylaminesJournal of Organic Chemistry, 2015, 80(12), 6323-6328,
Métodos de producción 26
Condiciones de reacción
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran
Referencia
- Electrophilic amination of carbanions, enolates, and their surrogatesOrganic Reactions (Hoboken, 2008, 72, 1-366,
Métodos de producción 27
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; 20 h, 130 °C; 4 h, 130 °C
Referencia
- Transition-Metal-Free Electrophilic Amination of ArylboroxinesOrganic Letters, 2012, 14(16), 4230-4233,
Métodos de producción 28
Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Chloro[2-(diphenylphosphino-κP)benzenesulfonato-κO][(1,2,3,4,5,6-η)-1-methyl-4-(… Solvents: Toluene ; 24 h, 150 °C
Referencia
- Ruthenium-catalyzed chemoselective alkylation of nitroarenes with alkanolsOrganic Chemistry Frontiers, 2021, 8(23), 6710-6719,
Métodos de producción 29
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Ruthenium (embedded on ordered mesoporous carbon) Solvents: Methanol ; 16 h, 40 °C
Referencia
- Ruthenium nanoparticle catalyzed selective reductive amination of imine with aldehyde to access tertiary aminesChemical Communications (Cambridge, 2018, 54(66), 9214-9217,
Métodos de producción 30
Condiciones de reacción
1.1 Reagents: Manganese Catalysts: Nickel iodide (NiI2) Solvents: N-Methyl-2-pyrrolidone ; 24 h, 120 °C
Referencia
- Manganese-mediated reductive N,N-dialkylation of nitroarenes: a dramatic NiI2 effectOrganic Chemistry Frontiers, 2022, 9(18), 4875-4881,
Métodos de producción 31
Condiciones de reacción
1.1 Reagents: Water Catalysts: Tris(pentafluorophenyl)borane Solvents: Chloroform ; rt → 80 °C; 24 h, 80 °C
Referencia
- B(C6F5)3-Catalyzed Regioselective Deuteration of Electron-Rich Aromatic and Heteroaromatic CompoundsOrganic Letters, 2017, 19(21), 5768-5771,
Métodos de producción 32
Condiciones de reacción
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran ; 1 h, rt
Referencia
- Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) SynthonsJournal of Organic Chemistry, 2006, 71(1), 219-224,
Métodos de producción 33
Condiciones de reacción
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
Referencia
- Electrophilic amination of carbanions, enolates, and their surrogatesOrganic Reactions (Hoboken, 2008, 72, 1-366,
Métodos de producción 34
Condiciones de reacción
1.1 Reagents: Tin, dibutylchloro(hexamethyl phosphoric triamide-κO)hydro-, (TB-5-12)- Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Methanol
1.2 -
1.3 Reagents: Methanol
Referencia
- Highly Coordinated Tin Hydrides: A Novel Synthesis of Tertiary Amines via Hydrostannation of IminesJournal of Organic Chemistry, 1995, 60(9), 2677-82,
Métodos de producción 35
Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ; 24 h, 70 °C
Referencia
- Stoichiometric Reductive C-N Bond Formation of Arylgold(III) Complexes with N-NucleophilesAdvanced Synthesis & Catalysis, 2010, 352(17), 2993-3000,
Métodos de producción 36
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Toluene ; 16 h, 100 °C
Referencia
- Cobalt carbonyl-based catalyst for hydrosilylation of carboxamidesAdvanced Synthesis & Catalysis, 2013, 355(17), 3358-3362,
Métodos de producción 37
Métodos de producción 38
Condiciones de reacción
1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 6 h, rt
Referencia
- Catalyst-free photodecarbonylation of ortho-amino benzaldehydesGreen Chemistry, 2020, 22(11), 3421-3426,
Métodos de producción 39
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water ; 12 h, reflux
Referencia
- Synthesis and evaluation of p-N,N-dialkyl substituted chalcones as anti-cancer agentsMedicinal Chemistry Research, 2013, 22(10), 4610-4614,
Métodos de producción 40
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C
Referencia
- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phaseHuaxue Shiji, 2017, 39(3), 235-240,
Métodos de producción 41
Condiciones de reacción
1.1 Catalysts: [μ-[(1,2-η:3,4-η)-benzene]]bis(1,1,1-trifluoromethanesulfonato-κO)dicopper Solvents: Tetrahydrofuran
Referencia
- Catalytic electrophilic amination reactions2007, , 68(6),,
Métodos de producción 42
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ; 16 h, 80 °C
Referencia
- Selective ruthenium-catalyzed double reductive aminations using hydrosilane to access tertiary amines and piperidine derivativesTetrahedron Letters, 2018, 59(38), 3467-3472,
Métodos de producción 43
Métodos de producción 44
Condiciones de reacción
1.1 Reagents: Phenylsilane , Oxygen Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Acetonitrile ; 16 h, 80 °C
Referencia
- "One pot" synthesis of tertiary amines: Ru(II) catalyzed direct reductive N-benzylation of imines with benzyl bromide derivativesTetrahedron Letters, 2017, 58(2), 137-141,
Métodos de producción 45
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Nickelate(1-), [N2,N6-bis[2,6-bis(1-methylethyl)phenyl]-2,6-pyridinedicarboxamid… Solvents: Dimethyl sulfoxide ; 3 h, 110 °C
Referencia
- C-N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) CatalystCatalysis Letters, 2020, 150(6), 1669-1678,
Métodos de producción 46
Condiciones de reacción
1.1 Catalysts: Nickel chloride hexahydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, rt
Referencia
- Reaction of Nitrogen-Radicals with Organometallics Under Ni-Catalysis: N-Arylations and Amino-Functionalization CascadesAngewandte Chemie, 2019, 58(15), 5003-5007,
Métodos de producción 47
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- Discriminating non-ylidic carbon-sulfur bond cleavages of sulfonium ylides for alkylation and arylation reactionsChinese Chemical Letters, 2022, 33(1), 288-292,
Métodos de producción 48
Condiciones de reacción
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ; 5 h, rt
Referencia
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic AcidsJournal of Organic Chemistry, 2006, 71(8), 3198-3209,
Métodos de producción 49
Condiciones de reacción
1.1 Catalysts: 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[3-(triethoxysilyl)propyl]-, … (supported on silica coated iron oxide nanoparticles) Solvents: Ethanol ; 360 min, 60 °C
Referencia
- N-Benzylation of primary amines using magnetic Fe3O4 nanoparticles functionalized with hexamethylenetetramine as an efficient and recyclable heterogeneous catalystJournal of Molecular Structure, 2020, 1219,,
Métodos de producción 50
Condiciones de reacción
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ; rt; 15 min, rt
1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt
Referencia
- Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free ProtocolOrganic Letters, 2007, 9(8), 1521-1524,
Métodos de producción 51
Condiciones de reacción
1.1 Reagents: Diphenylsilane Catalysts: Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 4 h, 80 °C
Referencia
- Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditionsJournal of Catalysis, 2023, 423, 19-25,
Métodos de producción 52
Métodos de producción 53
Métodos de producción 54
Métodos de producción 55
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C
Referencia
- Aza-Matteson Reactions via Controlled Mono- and Double-Methylene Insertions into Nitrogen-Boron BondsJournal of the American Chemical Society, 2021, 143(36), 14422-14427,
Métodos de producción 56
Condiciones de reacción
1.1 Reagents: 2596252-88-7 Solvents: Dimethylformamide ; 36 h, rt
Referencia
- A Bottleable Imidazole-Based Radical as a Single Electron Transfer ReagentJournal of Organic Chemistry, 2021, 86(1), 1246-1252,
Métodos de producción 57
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Borate(1-), tetraphenyl-, silver(1+) (1:1) , 2012607-37-1 Solvents: 1,4-Dioxane ; 25 h, 100 °C
Referencia
- A Bis(silylene)-Substituted ortho-Carborane as a Superior Ligand in the Nickel-Catalyzed Amination of ArenesAngewandte Chemie, 2016, 55(41), 12868-12872,
Métodos de producción 58
Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt
1.3 Reagents: Water
Referencia
- Copper-Catalyzed Amination of Arylboronates with N,N-DialkylhydroxylaminesAngewandte Chemie, 2012, 51(15), 3642-3645,
Métodos de producción 59
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Pentafluoroiodobenzene Catalysts: 2,4,6-Tris(diphenylamino)-5-fluoro-1,3-benzenedicarbonitrile Solvents: Dichloromethane ; 24 h, rt
Referencia
- Synthesis of N-aryl amines enabled by photocatalytic dehydrogenationChemical Science, 2021, 12(5), 1915-1923,
Métodos de producción 60
Métodos de producción 61
Condiciones de reacción
1.1 Reagents: Oxygen , Pinacolborane Catalysts: 1-Butyl-3-methylimidazolium tetrachloroferrate Solvents: Water ; 2 h, rt
Referencia
- Recyclable Metallic Imidazolium-Based Ionic Liquid-Catalyzed Selective Mono- and Double-Hydroboration in WaterACS Sustainable Chemistry & Engineering, 2022, 10(41), 13742-13749,
N,N-Dibenzylaniline Raw materials
- Diphenyl sulfoxide
- Benzyl alcohol
- 1,3,2-Dioxaborolan-2-amine, 4,4,5,5-tetramethyl-N-phenyl-N-(phenylmethyl)-
- cyclohex-2-en-1-one
- Phenylboronic acid
- Diphenylzinc
- Boroxin,2,4,6-triphenyl-
-
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 2-(Dimethylphenylsilyl)benzyl alcohol
- N-benzyl-N-phenylbenzamide
- Benzenemethanamine, N-(4-iodophenyl)-N-(phenylmethyl)-
- N-(2,4-Dinitrophenoxy)-N-(phenylmethyl)benzenemethanamine
- Benzenemethanamine, N-2-cyclohexen-1-yl-N-(phenylmethyl)-
- Sulfonium, [2-ethoxy-1-(ethoxycarbonyl)-2-oxoethyl](4-nitrophenyl)(phenylmethyl)-, inner salt
- 1,3,2-Diazaphospholidine, 1,3-diphenyl-2-(phenylmethoxy)-
- N,1-diphenylmethanimine
- Benzaldehyde
- N-Benzylaniline
- Dibenzylamine
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- Gold, dichloro(2,6-dimethylpyridine)phenyl-, (SP-4-1)-
N,N-Dibenzylaniline Preparation Products
N,N-Dibenzylaniline Literatura relevante
-
Yuan He,Zilong Huang,Kaikai Wu,Juan Ma,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2022 51 2759
-
Anima Bose,Saikat Maiti,Sudip Sau,Prasenjit Mal Chem. Commun. 2019 55 2066
-
Qiling Peng,Yan Zhang,Feng Shi,Youquan Deng Chem. Commun. 2011 47 6476
-
Koichi Tanaka,Kenji Sakuragi,Hiroto Ozaki,Yoshiki Takada Chem. Commun. 2018 54 6328
-
Shi-Kun Jia,Long-Long Song,Yu-Bing Lei,A. Gopi Krishna Reddy,Dong Xing,Wen-Hao Hu Org. Biomol. Chem. 2016 14 10157
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos fenilbencaminas
- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Fenilmetilaminas fenilbencaminas
- Disolventes y químicos orgánicos Compuestos Orgánicos aminas/sulfonamidas
91-73-6 (N,N-Dibenzylaniline) Productos relacionados
- 3074-46-2(1-Benzyl-4-phenylpiperazine)
- 614-30-2(N-Benzyl-N-methylaniline)
- 103-32-2(N-Benzylaniline)
- 16154-69-1(4-(4-benzylpiperazin-1-yl)aniline)
- 40336-81-0(4-(Aminomethyl)-N,N-diethylaniline)
- 119-94-8(N-Benzyl-N-ethyl-4-methylaniline)
- 694472-71-4(1,4-BENZENEDICARBOXYLIC ACID, 2,5-BIS(DECYLOXY)-, DIHYDRAZIDE)
- 1005788-30-6(5-Ethoxy-2-methyl-2H-pyrazole-3-carboxylic acid)
- 936249-99-9(2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene)
- 42390-64-7(1-cyclopropylethanamine;hydrochloride)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-73-6)N,N-DIBENZYLANILINE

Pureza:99%
Cantidad:200KG
Precio ($):Informe
Jiangsu Xinsu New Materials Co., Ltd
(CAS:91-73-6)

Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe